Methyl 4-bromocyclohexane-1-carboxylate
Overview
Description
Methyl 4-bromocyclohexane-1-carboxylate is an organic compound with the molecular formula C8H13BrO2 It is a derivative of cyclohexane, where a bromine atom is substituted at the fourth position and a carboxylate ester group is present at the first position
Mechanism of Action
Target of Action
Methyl 4-bromocyclohexane-1-carboxylate is a chemical compound that may be used in the improved method of preparation of methyl 3-oxo-1-cyclohexene-1-carboxylate . It may also be used in the Reformatsky synthesis of 16-aryl-15-oxadispiro . The primary targets of this compound are likely to be the enzymes or catalysts involved in these reactions.
Mode of Action
It is known that brominated compounds often act as electrophiles in organic reactions . This means that this compound could potentially interact with its targets by donating its bromine atom in a reaction, leading to changes in the structure and function of the target molecule .
Biochemical Pathways
Given its use in the synthesis of other compounds, it is likely involved in various organic synthesis pathways .
Result of Action
The result of this compound’s action is the formation of new compounds through organic synthesis . The exact molecular and cellular effects would depend on the specific reaction conditions and the other reactants involved.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl cyclohexane-1-carboxylate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products:
Substitution: Formation of 4-substituted cyclohexane-1-carboxylates.
Reduction: Formation of 4-bromocyclohexane-1-methanol.
Oxidation: Formation of 4-bromocyclohexane-1-carboxylic acid.
Scientific Research Applications
Methyl 4-bromocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Methyl 1-bromocyclohexane-1-carboxylate: Similar structure but with bromine at the first position.
Methyl 4-chlorocyclohexane-1-carboxylate: Chlorine substituted instead of bromine.
Methyl 4-fluorocyclohexane-1-carboxylate: Fluorine substituted instead of bromine.
Uniqueness: Methyl 4-bromocyclohexane-1-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom is a good leaving group, making the compound suitable for various substitution reactions. Additionally, the ester group provides versatility in synthetic applications, allowing for further functionalization and derivatization.
Properties
IUPAC Name |
methyl 4-bromocyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRSHQMUOVAUDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101654-20-0, 2375259-89-3 | |
Record name | methyl 4-bromocyclohexane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl (1s,4s)-4-bromocyclohexane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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